molecular formula C23H24N6O3 B11961913 4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B11961913
M. Wt: 432.5 g/mol
InChI Key: LDUAWRDQWRJJQC-IWIPYMOSSA-N
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Description

4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C23H24N6O3 . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of chemistry and biology.

Preparation Methods

The synthesis of 4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 4-methoxybenzaldehyde with a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone include other hydrazones and benzaldehyde derivatives. These compounds share similar chemical structures but may differ in their specific functional groups and properties. For example:

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C23H24N6O3/c1-27-20-19(21(30)28(2)23(27)31)29(14-13-16-7-5-4-6-8-16)22(25-20)26-24-15-17-9-11-18(32-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,25,26)/b24-15-

InChI Key

LDUAWRDQWRJJQC-IWIPYMOSSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=C(C=C3)OC)CCC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCC4=CC=CC=C4

Origin of Product

United States

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